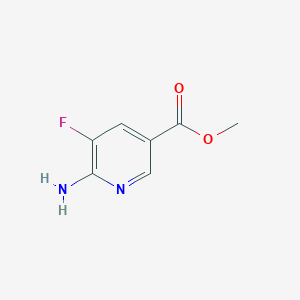

Methyl 6-amino-5-fluoronicotinate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-amino-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBYGMXZQQGSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193527 | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256792-42-3 | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for Methyl 6 Amino 5 Fluoronicotinate

Strategic Approaches for Fluorination in Nicotinate Synthesis

The introduction of a fluorine atom onto a pyridine (B92270) ring, particularly in the synthesis of nicotinic acid derivatives, is a critical step that can be achieved through several methods. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to modulate lipophilicity, make fluorinated compounds like methyl 6-amino-5-fluoronicotinate valuable in various chemical applications. nih.gov

One common strategy involves nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings. nih.gov For instance, a precursor such as methyl 6-chloro-5-nitronicotinate can be subjected to fluorination using a fluoride (B91410) source like potassium fluoride. The electron-withdrawing nitro group facilitates the displacement of the chloro group by the fluoride ion.

Another approach is the use of fluorinating reagents that can directly introduce fluorine onto the heterocyclic ring. nih.gov Reagents like Selectfluor have been adapted for the radiochemistry of related compounds and can be a viable option for non-radioactive synthesis as well. nih.gov The choice of fluorination strategy often depends on the available starting materials and the desired regioselectivity. Strategic fluorination has been shown to be a productive approach for improving the metabolic stability of related heterocyclic compounds. mdpi.com

Amination Pathways for Functionalized Pyridine Rings

The introduction of an amino group onto a functionalized pyridine ring is a key transformation in the synthesis of this compound. Several methods exist for the amination of pyridines, each with its own advantages and limitations.

Traditional methods like the Chichibabin reaction, which uses sodium amide (NaNH2), are effective for producing 2-aminopyridines but can lack generality and proceed under harsh conditions. nih.gov Modern approaches often rely on pre-halogenated substrates and metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov However, the selective installation of halides on complex pyridines can be a challenge.

Recent advancements have introduced novel amination strategies. One such method involves the conversion of pyridines into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphorane derivatives. These intermediates are versatile precursors to various nitrogen-containing functional groups. nih.gov This process offers high regioselectivity, often exclusively at the 4-position, and can be applied to a variety of substituted pyridines. Another innovative approach utilizes ruthenium-catalyzed amination of aminopyridines through π-coordination activation. organic-chemistry.org This method allows for the direct substitution of a pyridyl C-N bond with various amines, overcoming the typical resistance of pyridines to nucleophilic aromatic substitution. organic-chemistry.org

For the synthesis of this compound, a common route involves the reduction of a nitro group. Starting with a precursor like methyl 5-fluoro-6-nitronicotinate, the nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.

A summary of amination pathways is presented below:

| Method | Reagents | Key Features |

| Chichibabin Reaction | Sodium amide (NaNH2) | Forms 2-aminopyridines, harsh conditions. nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, base | Cross-coupling of amines with aryl halides. nih.gov |

| Phosphonium Salt Formation | Phosphine, sodium azide | High regioselectivity, versatile intermediates. nih.gov |

| Ruthenium-Catalyzed Amination | Ruthenium catalyst | π-coordination activation, direct C-N bond substitution. organic-chemistry.org |

| Nitro Group Reduction | H2/Pd, SnCl2 | Common and effective for precursors with nitro groups. |

Esterification Techniques for Nicotinic Acid Derivatives

The esterification of nicotinic acid and its derivatives is a fundamental step in the synthesis of compounds like this compound. Several methods are available for this transformation.

A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net For example, nicotinic acid can be esterified with methanol (B129727) using a catalytic amount of concentrated sulfuric acid to yield methyl nicotinate. scholarsresearchlibrary.com

Alternatively, nicotinic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride, before reaction with the alcohol. For instance, treatment of nicotinic acid with thionyl chloride (SOCl₂) can generate nicotinoyl chloride, which readily reacts with methanol to form the methyl ester. nih.gov This method is often preferred when the carboxylic acid is not very reactive or when milder reaction conditions are required. The use of dehydrating agents like phosphorus oxychloride in the presence of a tertiary base is another effective technique. google.com

The table below summarizes common esterification techniques:

| Method | Reagents | Description |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Direct reaction of carboxylic acid and alcohol. researchgate.netscholarsresearchlibrary.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Conversion to a more reactive acid chloride intermediate. nih.gov |

| Acid Anhydride Method | Nicotinic Acid Anhydride, Alcohol | Use of a pre-formed anhydride. google.com |

| Dehydrating Agent | Phosphorus Oxychloride, Tertiary Base | Promotes esterification by removing water. google.com |

Multi-Step Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies.

A potential divergent route could start from a common intermediate, such as 6-chloro-5-fluoronicotinic acid. This intermediate could be esterified to methyl 6-chloro-5-fluoronicotinate. From this central compound, divergent pathways could be employed. For instance, amination via nucleophilic aromatic substitution of the chloro group would lead to the target molecule. Alternatively, other nucleophiles could be introduced at the 6-position to generate a library of related compounds.

A convergent strategy would involve the synthesis of two or more key fragments that are later combined to form the final product. For example, one fragment could be a fluorinated pyridine ring with an amino or nitro precursor at the 5-position. A separate fragment could be the methyl ester functionality, which is introduced at a later stage. A plausible convergent synthesis could involve the reaction of a pre-functionalized pyridine, such as 2-amino-3-fluoro-5-bromopyridine, with a source of the carboxyl group, followed by esterification.

A specific example of a multi-step synthesis could start from methyl 6-aminonicotinate. bldpharm.com Nitration at the 5-position would yield methyl 6-amino-5-nitronicotinate. fluorochem.co.uk Subsequent fluorination via a Sandmeyer-type reaction (diazotization of the amino group followed by treatment with a fluoride source) could potentially introduce the fluorine atom at the 6-position, though this might be accompanied by the loss of the amino group. A more likely route would involve starting with a pre-fluorinated precursor like methyl 6-bromo-5-fluoronicotinate. sigmaaldrich.combldpharm.combldpharm.com Amination of this intermediate would then yield the final product.

Optimization of Reaction Parameters and Advanced Purification Protocols

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, time, solvent, and the stoichiometry of reagents. For instance, in amination reactions, the choice of solvent and temperature can significantly impact the regioselectivity and efficiency. organic-chemistry.org Similarly, in esterification reactions, controlling the amount of acid catalyst and the removal of water can drive the reaction to completion.

Advanced purification protocols are often necessary to isolate the target compound in high purity. Common techniques include:

Column Chromatography: This is a standard method for separating the desired product from starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is critical for achieving good separation.

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.

High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be employed. This technique uses high pressure to force the solvent through a column packed with a stationary phase, providing excellent separation of complex mixtures.

The identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Radiochemical Synthesis Considerations for Fluorine-18 (B77423) Labeling

The synthesis of [¹⁸F]this compound for use in Positron Emission Tomography (PET) requires specialized radiochemical techniques. The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient labeling reactions. nih.govnih.gov

The most common method for introducing ¹⁸F is through nucleophilic substitution using [¹⁸F]fluoride. acs.org This is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.gov The [¹⁸F]fluoride is then reacted with a suitable precursor molecule. For the synthesis of [¹⁸F]this compound, a precursor such as methyl 6-amino-5-nitronicotinate or methyl 6-amino-5-(trimethylammonium)nicotinate triflate could be used. The electron-withdrawing nitro or trimethylammonium group activates the aromatic ring for nucleophilic aromatic substitution by [¹⁸F]fluoride. eur.nl

Key considerations for the radiochemical synthesis include:

Precursor Design: The precursor must be stable under the reaction conditions and have a good leaving group for displacement by [¹⁸F]fluoride.

Reaction Conditions: The labeling reaction must be fast and high-yielding. This often involves using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and an appropriate solvent (e.g., acetonitrile (B52724) or dimethylsulfoxide) at elevated temperatures. eur.nlresearchgate.net

Purification: Rapid and efficient purification of the radiolabeled product is essential to remove unreacted [¹⁸F]fluoride and other impurities. This is typically achieved using automated synthesis modules and preparative HPLC.

Specific Activity: The specific activity (the ratio of radioactivity to the total mass of the compound) should be high to minimize pharmacological effects from the non-radioactive compound. researchgate.net

Chemical Reactivity and Derivatization Studies of Methyl 6 Amino 5 Fluoronicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring of Methyl 6-amino-5-fluoronicotinate is substituted with both an electron-donating group (the amino group at C6) and an electron-withdrawing group (the ester at C3), along with a halogen (fluorine at C5). This substitution pattern creates a nuanced reactivity profile, making the ring susceptible to specific substitution reactions.

The presence of the fluorine atom at the C5 position, activated by the electron-withdrawing ester group, makes the molecule a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions on pyridines, the high electronegativity of fluorine makes it an excellent leaving group, often superior to other halogens like chlorine or bromine. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions, which is beneficial when working with complex molecules containing sensitive functional groups. nih.gov Nucleophiles such as amines, alkoxides, and thiols can displace the fluoride (B91410) to forge new carbon-heteroatom bonds at the C5 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyridine Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Morpholine | 5-Morpholinyl-nicotinate derivative | nih.gov |

| Alcohol | Butanol | 5-Butoxy-nicotinate derivative | nih.gov |

| N-Heterocycle | Indole | 5-(Indol-1-yl)-nicotinate derivative | nih.gov |

The exocyclic amino group at the C6 position is a key site for derivatization. It can readily undergo acylation with agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing new structural motifs or as a protecting group strategy.

Furthermore, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subjected to a variety of subsequent reactions. A prominent example is the Sandmeyer reaction, where the diazonium group is replaced by a range of nucleophiles, including halides (Cl, Br) or cyanide (CN), using copper(I) salts as catalysts. This two-step sequence provides a powerful method for introducing a diverse set of functional groups at the C6 position, which are not accessible through direct substitution methods.

Table 2: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagents | Intermediate | Final Product Functional Group |

| Acylation | Acetyl Chloride, Base | - | N-acetylamino |

| Sandmeyer Chlorination | 1. NaNO₂, HCl 2. CuCl | Diazonium Salt | Chloro |

| Sandmeyer Bromination | 1. NaNO₂, HBr 2. CuBr | Diazonium Salt | Bromo |

| Sandmeyer Cyanation | 1. NaNO₂, H₂SO₄ 2. CuCN | Diazonium Salt | Cyano |

Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester at the C3 position can be modified through standard ester manipulations. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system, will convert the methyl ester into the corresponding carboxylic acid (6-amino-5-fluoronicotinic acid). zenodo.org This transformation is fundamental for subsequent reactions such as amide bond formation.

Transesterification is another key modification, allowing the conversion of the methyl ester into other alkyl esters. This is typically achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with menthol (B31143) in the presence of an alkaline catalyst like sodium methoxide (B1231860) can yield the corresponding menthyl ester. google.com This process is often driven to completion by removing the methanol (B129727) byproduct. google.com

Table 3: Reactions of the Ester Moiety

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH, H₂O/Solvent | Carboxylic Acid |

| Transesterification | R-OH, Catalyst (e.g., NaOMe) | R-O-Ester |

Oxidative and Reductive Chemical Transformations

The pyridine ring and its substituents can undergo both oxidative and reductive transformations. The pyridine nitrogen can be oxidized to an N-oxide using a peroxyacid, such as peroxomonosulfuric acid. researchgate.net The amino group itself can also be a site of oxidation, potentially leading to nitroso or nitro derivatives depending on the oxidant and reaction conditions, although care must be taken to control the reaction to avoid degradation.

Reduction reactions can target either the ester group or the pyridine ring. The methyl ester can be reduced to a primary alcohol ( (6-amino-5-fluoropyridin-3-yl)methanol) using reducing agents like sodium borohydride (B1222165) in methanol, often requiring an excess of the reagent. scholarsresearchlibrary.com Catalytic hydrogenation of the pyridine ring is also possible, although it can be challenging with fluorinated pyridines. Such reactions can sometimes lead to hydrodefluorination as a side reaction, resulting in the loss of the fluorine substituent. nih.gov However, specific catalytic systems, such as certain rhodium catalysts, have been developed to achieve the hydrogenation of fluoropyridines to the corresponding fluorinated piperidines while preserving the C-F bond. nih.gov

Table 4: Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Functional Group Targeted | Resulting Functional Group |

| N-Oxidation | Peroxyacid (e.g., PMSA) | Pyridine Nitrogen | N-Oxide |

| Ester Reduction | Sodium Borohydride/Methanol | Methyl Ester | Primary Alcohol |

| Ring Hydrogenation | H₂, Rhodium Catalyst | Pyridine Ring | Piperidine Ring |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, C-H Borylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While the C-F bond is generally less reactive in palladium-catalyzed couplings compared to C-Cl, C-Br, or C-I bonds, it can still participate under specific conditions. wikipedia.org However, a more common strategy would involve converting one of the other functional groups into a more suitable coupling partner. For instance, the amino group could be transformed into a halide or triflate via a Sandmeyer-type reaction, which could then readily participate in Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl substituent at the C6 position. wikipedia.orgnrochemistry.com

Direct C-H borylation is another modern technique for functionalizing pyridine rings. Iridium-catalyzed C-H borylation allows for the installation of a boronic ester group onto the pyridine core, which can then be used in subsequent Suzuki couplings. nih.govrsc.org The regioselectivity of this reaction is typically governed by steric factors, with the borylation occurring at the least hindered C-H position. nih.gov For a substrate like this compound, the C2 and C4 positions would be potential sites for borylation, with the outcome depending on the directing influence of the existing substituents and the specific catalyst system employed. nih.govsnnu.edu.cn

Table 5: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Key Reagents | Position Functionalized | New Group Introduced |

| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid | C6 (after conversion of NH₂) | Aryl, Vinyl, etc. |

| C-H Borylation | Ir Catalyst, Diboron Reagent | C2 or C4 | Boronic Ester |

Investigation of Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes the study of chemo- and regioselectivity crucial. For instance, when reacting with a nucleophile, there is a potential competition between SNAr at the C5 position (displacing fluoride) and nucleophilic attack at the ester carbonyl.

Research on a similar fluoropyridine methyl ester system demonstrated that this chemoselectivity can be controlled by the choice of solvent. nih.govacs.org When the reaction with aqueous methylamine (B109427) was conducted in tetrahydrofuran (B95107) (THF), a mixture of products was obtained, resulting from both the substitution of the fluoride and the aminolysis of the ester. nih.govacs.org However, by simply changing the solvent to methanol (MeOH), the reaction became highly selective, yielding only the N-methyl amide product from the transformation of the ester, with no substitution of the fluoride observed. nih.govacs.org This highlights the ability to direct reactivity towards a specific functional group by tuning the reaction conditions.

Similarly, in stepwise cross-coupling reactions on polysubstituted pyridines, the inherent reactivity differences between leaving groups can be exploited. The established reactivity order in palladium-catalyzed Suzuki reactions is generally I > Br ≥ OTf >> Cl. nih.gov This allows for the selective coupling at a more reactive site (e.g., a bromine) while leaving a less reactive site (e.g., a chlorine or potentially a fluorine) intact for a subsequent transformation. nih.gov This principle of differential reactivity is fundamental for the controlled, stepwise synthesis of complex, polysubstituted pyridine derivatives.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of a fluorinated aminonicotinate derivative, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of a compound like Methyl 6-amino-5-fluoronicotinate, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, fluoro, and methyl ester substituents. Coupling between adjacent protons (J-coupling) would reveal their connectivity. For instance, data for the related compound, Methyl 6-bromo-5-fluoronicotinate, would show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants being indicative of the substitution pattern.

It is important to note that the following data is for a structural analog, and while instructive, will differ from the precise values for this compound.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 7.5 - 8.5 | Doublet/Doublet of doublets | J(H,H), J(H,F) |

| Amino NH₂ | Broad singlet | - | - |

| Methyl OCH₃ | ~3.9 | Singlet | - |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic). For this compound, one would expect to see signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic shifts due to the electronegativity of these atoms. Furthermore, carbon-fluorine coupling (J-coupling) provides additional structural confirmation.

The data presented below is for a structural analog and serves as a representative example.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 160 - 170 |

| Aromatic C-F | 140 - 160 (with C-F coupling) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-COOCH₃ | 120 - 130 |

| Methyl OCH₃ | ~52 |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The coupling of the fluorine atom to adjacent protons and carbons (H-F and C-F coupling) can provide valuable information for confirming the substitution pattern on the pyridine ring. The absence of multiple fluorine signals would also confirm the presence of a single fluorine atom in the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound. For this compound (C₇H₇FN₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. Any deviation would be in the parts-per-million (ppm) range for an accurate measurement. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, identifiable fragments. For example, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) would be expected fragmentation pathways.

The following table shows predicted m/z values for a related compound, Methyl 6-bromo-5-fluoronicotinate, illustrating the principle of HRMS analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.95606 |

| [M+Na]⁺ | 255.93800 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ester, the C-F stretching, and the various vibrations of the aromatic pyridine ring.

The data below represents typical IR absorption frequencies for the functional groups present in the target molecule's structure.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1750 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid). A pure sample would exhibit a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) as the detector can provide additional spectral information to confirm the identity and purity of the peak. Gas chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity determination, impurity profiling, and quantitative analysis in various stages of chemical synthesis and quality control. The separation is typically achieved on a reversed-phase column, where the compound is partitioned between a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the choice of column, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. For instance, a C18 column is commonly employed due to its versatility and effectiveness in retaining moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, run in either isocratic or gradient mode to ensure the elution of all components with good peak shape. UV detection is suitable for this compound owing to the presence of the chromophoric pyridine ring.

A representative HPLC method for the analysis of this compound and related impurities is detailed in the table below. This method is designed to provide robust separation of the main component from potential starting materials, by-products, and degradation products.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the effective separation of isomers and other closely related impurities, which is crucial for ensuring the quality of this compound used in further research or as a building block in organic synthesis. epa.govnih.gov The use of a gradient elution ensures that both polar and non-polar impurities can be resolved within a reasonable analysis time. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures where high peak capacity is required.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particle columns. For this compound, a UPLC method would offer a substantial reduction in analysis time without compromising the quality of the separation. The higher efficiency of UPLC columns can lead to better resolution of closely eluting impurities.

A typical UPLC method for the characterization of this compound would employ a sub-2 µm C18 or phenyl-hexyl column. The shorter column length and higher optimal flow rates allow for rapid gradient elution.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm |

| Injection Volume | 1 µL |

The transition from HPLC to UPLC can significantly enhance laboratory productivity, especially in quality control environments where large numbers of samples need to be analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the amino group in this compound, are often not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative. sigmaaldrich.comiu.edu

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and carboxylic acids. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov The resulting silyl (B83357) derivatives are significantly more volatile and exhibit improved chromatographic behavior.

The derivatization of this compound would involve the reaction of the amino group with the silylating agent to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. The subsequent GC-MS analysis provides not only retention time data for identification and quantification but also mass spectral information that is invaluable for structural confirmation. The fragmentation pattern in the mass spectrum can be used to confirm the identity of the compound and its derivatives. sigmaaldrich.com

A plausible GC-MS method for the analysis of a silylated derivative of this compound is outlined below.

| Parameter | Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min hold), then 15 °C/min to 300 °C (5 min hold) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z |

This approach is particularly useful for identifying and quantifying trace-level impurities that may be volatile or become volatile after derivatization. The high sensitivity of the mass spectrometer allows for the detection of compounds at very low concentrations. mdpi.com

Computational and Theoretical Investigations of Methyl 6 Amino 5 Fluoronicotinate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of Methyl 6-amino-5-fluoronicotinate. These studies illuminate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, these computational methods are used to calculate various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be determined to predict how the molecule will behave in chemical reactions. The distribution of electrostatic potential on the molecular surface can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions prone to chemical attack.

Table 1: Calculated Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical results from DFT calculations, as specific published data for this exact compound can be proprietary or scattered across various studies.)

| Parameter | Symbol | Typical Calculated Value | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates the molecule's electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.85 eV | Measures the power of an atom to attract electrons. |

| Global Electrophilicity Index | ω | 2.79 eV | Quantifies the electrophilic nature of the molecule. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed.

For example, theoretical studies can be used to model the synthesis of this compound, helping to optimize reaction conditions such as temperature, pressure, and catalyst choice. By calculating the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur and what byproducts might be formed. This computational insight can guide the design of more efficient and selective synthetic routes, reducing the need for extensive trial-and-error experimentation.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of this compound, which is crucial for its structural confirmation. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be compared with experimental data.

A close match between the predicted and observed spectra provides strong evidence for the proposed molecular structure. Discrepancies, on the other hand, can point to incorrect structural assignments or the presence of unexpected molecular conformations. These in silico predictions are particularly valuable when experimental data is ambiguous or difficult to obtain.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is a representative example of how such data would be presented. Experimental values can vary based on solvent and conditions.)

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ) - NH₂ | 5.5 - 6.0 ppm | ~5.8 ppm |

| Chemical Shift (δ) - CH (ring) | 7.8 - 8.2 ppm | ~8.0 ppm | |

| Chemical Shift (δ) - OCH₃ | 3.8 - 4.1 ppm | ~3.9 ppm | |

| IR | Vibrational Frequency (ν) - N-H stretch | 3300 - 3500 cm⁻¹ | ~3400 cm⁻¹ |

| Vibrational Frequency (ν) - C=O stretch | 1680 - 1720 cm⁻¹ | ~1700 cm⁻¹ |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of this compound and its reactivity. By systematically modifying the structure—for instance, by changing the substituents on the pyridine (B92270) ring—and then calculating the resulting changes in reactivity descriptors (as discussed in section 5.1), researchers can build models that predict the reactivity of related compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are essential computational techniques used to study how this compound might interact with biological targets such as proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when bound to the active site of a target protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. These studies can identify key amino acid residues in the protein that are crucial for binding and can provide an estimate of the binding affinity. This information is vital for understanding the molecule's potential biological activity and for guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the interaction by accounting for the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the predicted binding pose, calculate binding free energies more accurately, and observe conformational changes that may occur upon ligand binding.

Table 3: Example of Molecular Docking Results for this compound with a Kinase Target (Note: This is a hypothetical example to illustrate the data generated from such a study.)

| Parameter | Result |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Met793, Gly796, Leu844 |

| Types of Interactions | Hydrogen bond between amino group and Met793 backbone. Pi-stacking with Phe856. |

Applications of Methyl 6 Amino 5 Fluoronicotinate in Modern Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

Methyl 6-amino-5-fluoronicotinate serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. The presence of multiple reactive sites—the amino group, the fluorine atom, and the methyl ester—allows for a variety of chemical transformations. These functional groups can be selectively modified to build upon the pyridine (B92270) core, leading to the assembly of elaborate molecular structures.

The strategic positioning of the amino and fluoro groups on the pyridine ring influences its reactivity and provides a handle for regioselective reactions. For instance, the amino group can undergo diazotization followed by substitution, or it can be acylated, alkylated, or used in condensation reactions. The fluorine atom, a common bioisostere in medicinal chemistry, can modulate the electronic properties and metabolic stability of the final compound. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups or used for coupling reactions.

While specific, publicly available examples detailing the synthesis of complex molecules using this compound are limited in academic literature, its commercial availability from numerous suppliers underscores its utility as a building block in synthetic campaigns, likely within industrial research and development settings.

Development of Diverse Heterocyclic Scaffolds

The structure of this compound is inherently suited for the construction of fused heterocyclic systems. The ortho-relationship of the amino group and the fluorine atom, along with the ester functionality, provides a template for various cyclization strategies. These reactions can lead to the formation of bicyclic and polycyclic heteroaromatic compounds, which are prevalent motifs in medicinal and materials chemistry.

For example, the amino group can react with a suitable dielectrophile to form a new ring fused to the pyridine core. Alternatively, intramolecular cyclization reactions can be designed by first modifying one of the existing functional groups to introduce a reactive partner for another group on the molecule. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents that can then participate in cyclization cascades.

The development of novel heterocyclic scaffolds from readily available starting materials like this compound is a significant area of research. These scaffolds can then be further functionalized to create libraries of compounds for biological screening.

Synthetic Utility in Combinatorial Chemistry and Library Generation

Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery and materials science. The goal is to rapidly synthesize a large number of diverse molecules for high-throughput screening. This compound is an attractive scaffold for such endeavors due to its multiple points of diversification.

Each of the three functional groups—amino, fluoro, and methyl ester—can be reacted with a different set of building blocks in a parallel or split-and-pool synthesis approach. This allows for the systematic and rapid generation of a large library of related compounds. For instance, a library could be created by reacting the amino group with a diverse set of carboxylic acids to form amides, while the ester is converted to a variety of other functional groups, and the fluorine atom is displaced by different nucleophiles.

The fluorinated nature of the core structure is particularly advantageous in the context of medicinal chemistry libraries, as fluorine substitution can enhance properties such as binding affinity, metabolic stability, and bioavailability. While specific library synthesis protocols starting from this compound are not extensively documented in the public domain, its structure is well-suited for the principles of combinatorial library design.

Applications in the Production of Specialty Chemicals

Beyond the pharmaceutical and agrochemical sectors, highly functionalized aromatic compounds like this compound can find applications in the synthesis of specialty chemicals. These can include dyes, pigments, polymers, and materials with specific electronic or optical properties.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of functionalized heterocycles like Methyl 6-amino-5-fluoronicotinate. Future research is expected to focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of flow chemistry . Performing reactions in continuous flow systems offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, reduced reaction times, and enhanced safety, particularly for potentially hazardous reactions. numberanalytics.com The Bohlmann-Rahtz pyridine (B92270) synthesis, a classical method, has been successfully adapted to flow reactors, suggesting that similar principles could be applied to construct the core of this compound or its precursors. interchim.fr

Another area of intense research is the development of novel catalytic systems . Heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), are gaining attention for their recyclability and ease of separation, contributing to more sustainable processes. numberanalytics.com For instance, Zn(II)-catalyzed multicomponent reactions in air using alcohols as primary feedstocks present a sustainable route to substituted pyridines. researchgate.net The use of biomass-derived aldehydes and ammonia (B1221849) as starting materials is also being explored as a renewable pathway to pyridine synthesis. numberanalytics.com Furthermore, modern techniques like microwave-assisted synthesis have been shown to accelerate reaction times and improve yields in one-pot multicomponent reactions for pyridine derivatives, offering a greener alternative to conventional heating. nih.gov

Expanding Reactivity Profiles through Advanced Catalytic Transformations

The functional groups of this compound provide multiple handles for further chemical modification. Advanced catalytic transformations are key to unlocking its full potential by enabling selective functionalization at various positions on the pyridine ring.

A major focus is on C-H bond activation and functionalization . The presence of fluorine significantly influences the reactivity of adjacent C-H bonds. ox.ac.ukacs.orgacs.org Research has shown a thermodynamic preference for C-H bond activation ortho to a fluorine substituent in fluoroarenes, which could be exploited for regioselective derivatization of the this compound scaffold. nih.gov Transition-metal catalysts, including rhodium and palladium, are instrumental in these transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

Cross-coupling reactions are another powerful tool. The amino group can act as a directing group in transition metal-catalyzed reactions, facilitating the construction of N-heterocycles and other complex nitrogen-containing molecules. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for forming biaryl compounds and could be applied to the halogenated precursors of this compound. researchgate.net Moreover, visible-light-promoted, copper-catalyzed oxidative C-N coupling of 2-aminopyridine (B139424) with terminal alkynes offers a mild route to pyridyl amides, a transformation that could potentially be adapted for the amino group on our target molecule. rsc.org

Integration of Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic and catalytic methods discussed above, a detailed understanding of reaction kinetics, intermediates, and byproducts is crucial. The integration of advanced analytical techniques for real-time, in-situ monitoring is a key research avenue.

Spectroscopic methods are at the forefront of this effort. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of reactions involving fluorinated compounds. youtube.com Specialized techniques like Signal Amplification By Reversible Exchange (SABRE) can enhance NMR signals of fluorinated pyridine derivatives, providing detailed mechanistic insights. rsc.org The ability to monitor reactions as they happen allows for precise control and rapid optimization of reaction conditions. rsc.orgresearchgate.net Techniques such as thin-layer chromatography (TLC) and ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) are also vital for monitoring reaction progress and characterizing products. frontiersin.org The development of fluorescent probes based on pyridine structures for detecting metal ions also highlights the utility of spectroscopic analysis in understanding the interactions of such molecules. mdpi.com

Leveraging Computational Design and Predictive Modeling for Compound Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. By predicting molecular properties and reactivity, it can guide experimental work, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) models are particularly relevant. These mathematical models correlate the structural features of molecules with their physicochemical properties. researchgate.net QSPR studies have been successfully applied to predict properties like the lipophilicity of aziridine (B145994) derivatives and the thermodynamic properties of pyridines. ox.ac.ukresearchgate.net Such models could be developed for derivatives of this compound to predict their behavior and prioritize synthetic targets with desired characteristics. researchgate.net

Furthermore, computational methods can predict chemical reactivity. nih.gov Density Functional Theory (DFT) studies, for example, can establish the geometry of pyridine derivatives and help rationalize their observed biological activity. researchgate.netnih.gov For this compound, computational models could predict sites of reactivity for electrophilic or nucleophilic attack, guiding the design of new functionalization strategies. nih.gov Pharmacophore modeling and 3D-QSAR studies, which have been used for other pyridine-containing scaffolds, can help in designing new molecules with specific biological targets in mind. nih.gov

Untapped Applications in Chemical Biology and Advanced Materials Science

The unique combination of a fluorinated pyridine core with an amino and ester group makes this compound a promising candidate for applications in fields beyond traditional organic synthesis.

In chemical biology , fluorinated heterocycles are valuable tools. The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in drug design. nih.gov Fluorinated pyrimidines, for example, are widely used in cancer therapy. nih.gov The structure of this compound could serve as a scaffold for novel therapeutic agents. acs.org Furthermore, the incorporation of isotopes like ¹⁸F would enable its use as a tracer in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. nih.gov The amino group also provides a convenient point for conjugation to biomolecules, opening possibilities for creating targeted probes or drug delivery systems.

In advanced materials science , the introduction of fluorine atoms into organic molecules can significantly alter their electronic properties. fluorochem.co.uk This often leads to lower HOMO and LUMO energy levels, making the materials more resistant to oxidation and suitable for use as n-type or ambipolar semiconductors in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors. The pyridine nitrogen provides an additional site for coordination or hydrogen bonding, which can influence the solid-state packing and, consequently, the material's performance. The exploration of polymers or macrocycles incorporating the this compound unit could lead to new materials with tailored optical and electronic properties. fluorochem.co.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.